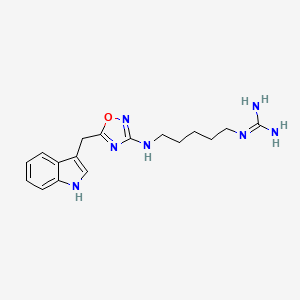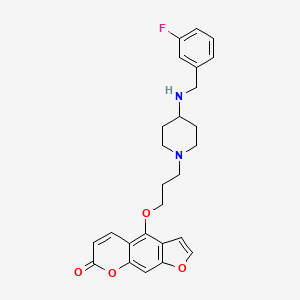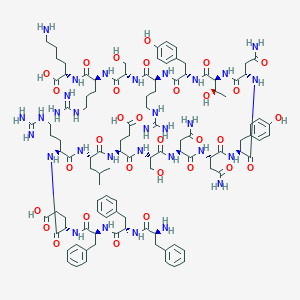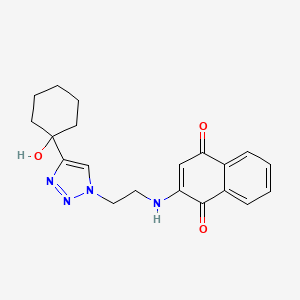
eIF4A3-IN-17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eukaryotic Initiation Factor 4A-3 Inhibitor 17 (eIF4A3-IN-17) is a small molecule inhibitor targeting the eukaryotic initiation factor 4A-3 (eIF4A3). eIF4A3 is a member of the DEAD-box protein family and a core component of the exon junction complex (EJC), which plays a crucial role in post-transcriptional gene regulation by promoting EJC control of precursor messenger RNA splicing . This compound has been developed to explore the role of eIF4A3 in various biological processes and diseases, including cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of eIF4A3-IN-17 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not publicly disclosed. general synthetic methods for similar small molecule inhibitors typically involve:
Formation of Core Structure: The core structure of the inhibitor is synthesized using standard organic chemistry techniques, such as condensation reactions, cyclization, and functional group modifications.
Functionalization: The core structure is further functionalized by introducing specific substituents that enhance the compound’s binding affinity and selectivity for eIF4A3.
Purification: The final compound is purified using techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized for large-scale production, including temperature, pressure, solvent, and catalyst selection.
Process Control: Advanced process control techniques are employed to monitor and maintain reaction parameters within specified limits.
Quality Assurance: Rigorous quality assurance protocols are implemented to ensure the final product meets the required specifications for purity, potency, and safety.
化学反应分析
Types of Reactions
eIF4A3-IN-17 can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups within the compound to their reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction may produce reduced forms with different reactivity.
科学研究应用
eIF4A3-IN-17 has a wide range of scientific research applications, including:
Cancer Research: This compound has been shown to inhibit the growth of various cancer cell lines by targeting eIF4A3, which is involved in tumorigenesis and progression.
Gene Regulation Studies: The compound is used to study the role of eIF4A3 in post-transcriptional gene regulation, including mRNA splicing, export, and degradation.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting eIF4A3 and related pathways.
Biological Pathway Analysis: Researchers use this compound to investigate the molecular pathways and mechanisms involving eIF4A3, such as the PI3K–AKT–ERK1/2–P70S6K pathway.
作用机制
eIF4A3-IN-17 exerts its effects by binding to eIF4A3 and inhibiting its activity. eIF4A3 is a nuclear matrix protein and a core component of the exon junction complex (EJC), which regulates precursor messenger RNA splicing and nonsense-mediated messenger RNA decay . By inhibiting eIF4A3, this compound disrupts these processes, leading to altered gene expression and reduced tumor cell proliferation . The compound also affects various molecular pathways, including the PI3K–AKT–ERK1/2–P70S6K pathway, which is involved in cell survival, proliferation, and migration .
相似化合物的比较
eIF4A3-IN-17 is part of a class of compounds targeting eIF4A3 and related proteins. Similar compounds include:
eIF4A1 Inhibitors: Target eIF4A1, another member of the eukaryotic initiation factor 4A family, involved in translation initiation.
eIF4A2 Inhibitors: Target eIF4A2, which shares structural similarities with eIF4A3 but has distinct biological functions.
Uniqueness
This compound is unique in its high selectivity for eIF4A3, making it a valuable tool for studying the specific role of eIF4A3 in various biological processes and diseases. Its ability to inhibit eIF4A3 with minimal off-target effects distinguishes it from other inhibitors targeting related proteins .
Conclusion
This compound is a potent and selective inhibitor of eIF4A3, with significant applications in cancer research, gene regulation studies, and drug development. Its unique mechanism of action and high selectivity make it a valuable tool for exploring the role of eIF4A3 in various biological processes and diseases. Further research and development of this compound and related compounds hold promise for advancing our understanding of eIF4A3 and its potential as a therapeutic target.
属性
分子式 |
C28H25NO7 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC 名称 |
methyl (1R,2R,3S,3aR,8bS)-6-cyano-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C28H25NO7/c1-33-19-11-9-18(10-12-19)28-23(17-7-5-4-6-8-17)22(26(31)35-3)25(30)27(28,32)24-20(34-2)13-16(15-29)14-21(24)36-28/h4-14,22-23,25,30,32H,1-3H3/t22-,23-,25-,27+,28+/m1/s1 |
InChI 键 |
WRACOSLBAUYQOQ-GWNOIRNCSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)C#N)O)O)C(=O)OC)C5=CC=CC=C5 |
规范 SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)C#N)O)O)C(=O)OC)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)




